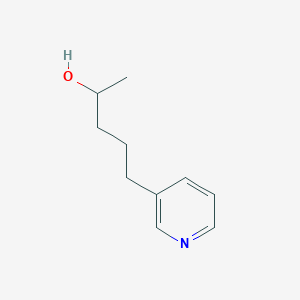
1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one
Vue d'ensemble
Description
The compound “1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is partially saturated (meaning it contains some single bonds in addition to the usual double bonds found in aromatic rings like pyridine). The “4-Methoxybenzyl” portion of the name suggests a benzene ring (a six-membered ring of carbon atoms) with a methoxy group (O-CH3) and a benzyl group (C6H5CH2-) attached .
Synthesis Analysis
The synthesis of such complex organic molecules typically involves multiple steps, each requiring specific reagents and reaction conditions . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis for this compound.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the types and numbers of atoms in the molecule, as well as their connectivity .
Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These might include measurements of its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .
Applications De Recherche Scientifique
Antihistaminic Action
- A derivative of 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one demonstrated promising bronchorelaxant effects in histamine-contracted guinea pig tracheal chain, suggesting potential antihistaminic applications (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
Asymmetric Synthesis in Pharmaceutical Production
- This compound plays a crucial role as a key synthetic intermediate in the industrial production of dextromethorphan, an over-the-counter antitussive (Wu, Huang, Wang, Li, Wang, Lin, & Chen, 2020).
Molecular and Crystal Structure Studies
- Research has been conducted on the crystal and molecular structure of related compounds, providing insights into their chemical behavior and interaction (Zugenmaier, 2013).
Use in Oligoribonucleotide Synthesis
- The 4-methoxybenzyl group, a related component, has been used as a new protecting group in the synthesis of oligoribonucleotides, showing potential in genetic and biochemical research (Takaku & Kamaike, 1982).
Biomimetic Reactivity and Catalysis
- Studies have shown its potential in biomimetic reactivity and catalysis, contributing to the understanding of biochemistry and organic chemistry (Sandoval, Álvarez, Palma, Rodríguez-Delgado, & Cámpora, 2018).
Computational Chemistry Applications
- The compound has been a subject of various computational chemistry studies, offering insights into its theoretical properties, which are crucial for drug design and material science (Boy, Kotan, & Yuksek, 2022).
Spectroscopic Analysis
- Spectroscopic analysis of derivatives provides valuable information for the development of new materials with specific electronic and optical properties (Beytur & Avinca, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h2,4-8H,3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDWPWYJVWBITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561694 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one | |
CAS RN |
128773-74-0 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)



![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)


![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)